Piperidinium, 1-[2-[(2,4-dichlorobenzoyl)oxy]ethyl]-1-methyl-, iodide
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Overview
Description
Piperidinium, 1-[2-[(2,4-dichlorobenzoyl)oxy]ethyl]-1-methyl-, iodide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is characterized by the presence of a piperidinium core, substituted with a 2,4-dichlorobenzoyl group and an iodide ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidinium, 1-[2-[(2,4-dichlorobenzoyl)oxy]ethyl]-1-methyl-, iodide typically involves the reaction of piperidine with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with methyl iodide to form the final product. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and yield. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
Piperidinium, 1-[2-[(2,4-dichlorobenzoyl)oxy]ethyl]-1-methyl-, iodide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the iodide ion.
Oxidation and Reduction Reactions: The piperidinium core can participate in oxidation and reduction reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can lead to the formation of hydroxyl-substituted derivatives .
Scientific Research Applications
Piperidinium, 1-[2-[(2,4-dichlorobenzoyl)oxy]ethyl]-1-methyl-, iodide has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of other piperidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of piperidinium, 1-[2-[(2,4-dichlorobenzoyl)oxy]ethyl]-1-methyl-, iodide involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in pharmaceuticals.
Piperidinone: A ketone derivative of piperidine, known for its biological activities.
Spiropiperidines: Compounds with a spiro-connected piperidine ring, studied for their unique chemical properties.
Uniqueness
Piperidinium, 1-[2-[(2,4-dichlorobenzoyl)oxy]ethyl]-1-methyl-, iodide is unique due to the presence of the 2,4-dichlorobenzoyl group and the iodide ion, which confer specific chemical and biological properties.
Properties
CAS No. |
62557-47-5 |
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Molecular Formula |
C15H20Cl2INO2 |
Molecular Weight |
444.1 g/mol |
IUPAC Name |
2-(1-methylpiperidin-1-ium-1-yl)ethyl 2,4-dichlorobenzoate;iodide |
InChI |
InChI=1S/C15H20Cl2NO2.HI/c1-18(7-3-2-4-8-18)9-10-20-15(19)13-6-5-12(16)11-14(13)17;/h5-6,11H,2-4,7-10H2,1H3;1H/q+1;/p-1 |
InChI Key |
GFWBTQQITRGSDX-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCCCC1)CCOC(=O)C2=C(C=C(C=C2)Cl)Cl.[I-] |
Origin of Product |
United States |
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